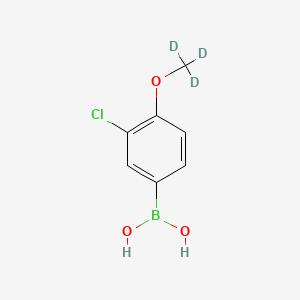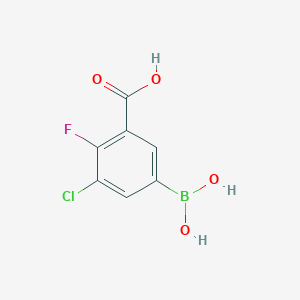![molecular formula C13H18BNO3 B8119093 [4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119093.png)
[4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine ring bearing an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid can undergo several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Reduction of the boronic acid group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields the corresponding phenol .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many pharmaceuticals, and the boronic acid group can interact with biological targets such as enzymes .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and sensors. Its ability to form stable complexes with diols makes it useful in the design of molecular recognition systems .
Mécanisme D'action
The mechanism of action of [4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in molecular recognition and catalysis . The piperidine ring can enhance the compound’s binding affinity and specificity for certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the piperidine and acetyl groups, making it less complex but still useful in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of the piperidine and acetyl groups, offering different reactivity and applications.
Uniqueness
The uniqueness of [4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid lies in its combination of a boronic acid group with a piperidine ring and an acetyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Propriétés
IUPAC Name |
[4-(1-acetylpiperidin-4-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(5-3-11)14(17)18/h2-5,12,17-18H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSBXGQGTKTKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
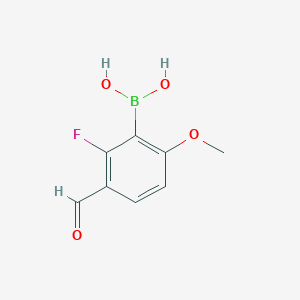

![[2-Bromo-3-fluoro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8119025.png)
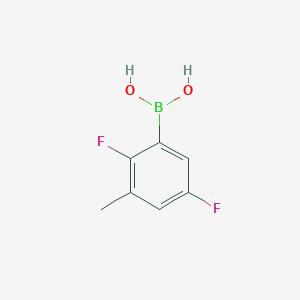
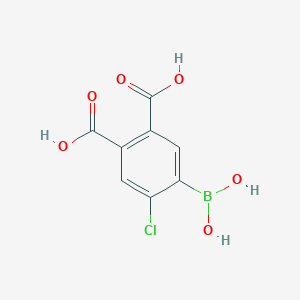
![{3-[5-(Ethoxycarbonyl)-1,3-thiazol-2-yl]phenyl}boronic acid](/img/structure/B8119047.png)
![2-[3-(Dihydroxyboranyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B8119054.png)
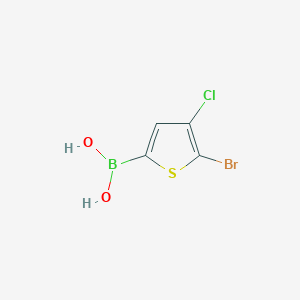
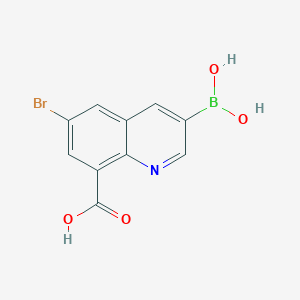
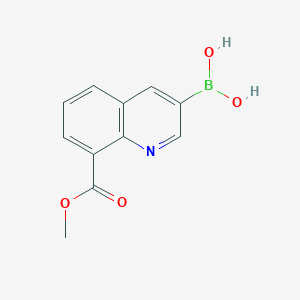
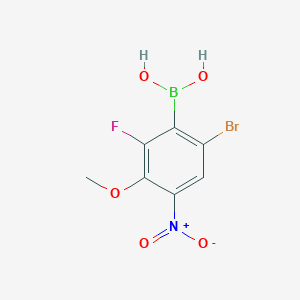
![[5-Chloro-2-(trideuteriomethoxy)phenyl]boronic acid](/img/structure/B8119106.png)
